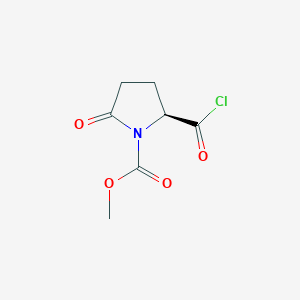
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate is a chemical compound with significant interest in various scientific fields due to its unique structure and reactivity. This compound features a pyrrolidine ring, a chlorocarbonyl group, and a carboxylate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate typically involves the reaction of (S)-proline with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroformate, which is then esterified with methanol to yield the final product. The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: The ester and chlorocarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Ureas, carbamates, and thiocarbamates.
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Scientific Research Applications
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for enzyme inhibitors.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various derivatives, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended application.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxylate: Unique due to its specific substitution pattern on the pyrrolidine ring.
(S)-Methyl 2-(bromocarbonyl)-5-oxopyrrolidine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
(S)-Methyl 2-(chlorocarbonyl)-5-oxopyrrolidine-1-carboxamide: Contains an amide group instead of an ester, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis, with applications spanning multiple scientific disciplines.
Properties
Molecular Formula |
C7H8ClNO4 |
|---|---|
Molecular Weight |
205.59 g/mol |
IUPAC Name |
methyl (2S)-2-carbonochloridoyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H8ClNO4/c1-13-7(12)9-4(6(8)11)2-3-5(9)10/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
ALJPAWIXCYERKM-BYPYZUCNSA-N |
Isomeric SMILES |
COC(=O)N1[C@@H](CCC1=O)C(=O)Cl |
Canonical SMILES |
COC(=O)N1C(CCC1=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















